molecular formula C7H12Cl2N4O B6160865 2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride CAS No. 2648941-90-4

2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride

Cat. No.: B6160865
CAS No.: 2648941-90-4
M. Wt: 239.1
InChI Key:
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Description

The compound “2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

A one-pot three-component cascade reaction has been developed for the green synthesis of a new class of 2-amino-5,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-ones . This reaction involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate . This reaction led to the construction of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-amino-5,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-ones include the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones . This reaction led to the construction of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride involves the condensation of 2-aminopyridine with 2,4,6-trichloropyrimidine followed by reduction and hydrolysis to yield the final product.", "Starting Materials": [ "2-aminopyridine", "2,4,6-trichloropyrimidine", "Sodium borohydride", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminopyridine with 2,4,6-trichloropyrimidine in ethanol to form 2-amino-3,4,5,6-tetrachloropyridine", "Step 2: Reduction of 2-amino-3,4,5,6-tetrachloropyridine with sodium borohydride in ethanol to form 2-amino-3,4,5,6-tetrahydro-7H-pyrido[3,4-d]pyrimidine-4-one", "Step 3: Hydrolysis of 2-amino-3,4,5,6-tetrahydro-7H-pyrido[3,4-d]pyrimidine-4-one with hydrochloric acid and water to form 2-amino-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride" ] }

CAS No.

2648941-90-4

Molecular Formula

C7H12Cl2N4O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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